2-Bromo-4-(trifluoromethylsulfonyl)benzenamine

描述

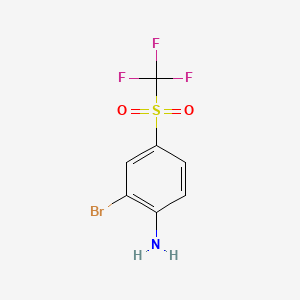

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine is an organic compound with the molecular formula C7H5BrF3NO2S. It is characterized by the presence of a bromine atom, a trifluoromethylsulfonyl group, and an amine group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethylsulfonyl)benzenamine typically involves the bromination of 4-(trifluoromethylsulfonyl)aniline. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .

化学反应分析

Types of Reactions

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases, and various nucleophiles. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a new substituted product .

科学研究应用

Organic Synthesis

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions. The trifluoromethylsulfonyl group enhances the electrophilicity of the aromatic ring, facilitating further functionalization.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce various nucleophiles at the bromine position, yielding diverse products. |

| Coupling Reactions | Acts as a coupling partner in reactions involving palladium catalysts to form biaryl compounds. |

Biological Applications

The compound's unique functional groups make it valuable for studying enzyme interactions and protein modifications. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in disease pathways.

- Enzyme Inhibition : Compounds with trifluoromethylsulfonyl groups have been studied for their ability to inhibit protein arginine methyltransferases (PRMTs), which are implicated in cancer progression .

- Drug Development : The compound may serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways.

Industrial Applications

In industrial settings, this compound is explored for its potential in producing specialty chemicals and materials with unique properties. Its application extends to:

- Pesticide Intermediates : It can be used to synthesize agrochemicals, including insecticides that leverage its reactive properties.

- Material Science : The compound's reactivity allows it to be incorporated into polymers or other materials, enhancing their performance characteristics.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated that derivatives of this compound could inhibit specific PRMT enzymes effectively. By modifying the amine group or the sulfonyl moiety, researchers achieved varying degrees of potency against cancer cell lines .

Case Study 2: Development of Pesticides

Research has shown that incorporating this compound into pyrazole-based insecticides enhances their efficacy against pests while reducing environmental impact due to targeted action mechanisms .

作用机制

The mechanism of action of 2-Bromo-4-(trifluoromethylsulfonyl)benzenamine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations .

相似化合物的比较

Similar Compounds

4-Bromobenzotrifluoride: Similar in structure but lacks the sulfonyl group.

2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a fluorine atom instead of the trifluoromethyl group.

1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Similar but with different substitution patterns on the benzene ring.

Uniqueness

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine is unique due to the presence of both bromine and trifluoromethylsulfonyl groups, which impart distinct reactivity and properties. This combination makes it a valuable compound in various chemical transformations and applications .

生物活性

2-Bromo-4-(trifluoromethylsulfonyl)benzenamine (CAS No. 16368-43-7) is an organic compound notable for its unique structural features, which include a bromine atom, a trifluoromethylsulfonyl group, and an amine group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

The molecular formula of this compound is C₇H₅BrF₃NO₂S. Its distinctive chemical structure allows it to participate in a variety of chemical reactions, including substitution, oxidation, and coupling reactions. The presence of the trifluoromethylsulfonyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biological systems. The bromine and trifluoromethylsulfonyl groups are crucial for its reactivity, allowing it to interact with various biomolecules, including proteins and nucleic acids. This interaction can lead to significant alterations in cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain sulfonamide derivatives demonstrate activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against pathogens.

Anticancer Potential

In vitro studies have explored the anticancer potential of related compounds. For example, sulfonamide derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer). Although direct studies on this compound are sparse, the presence of similar functional groups in other compounds hints at a possible role in cancer treatment.

Research Findings

A review of existing literature reveals several key findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethylsulfonyl groups have been documented to inhibit specific enzymes involved in metabolic pathways.

- Cell Viability Assays : In studies involving cell lines, similar compounds have demonstrated IC50 values indicating their effectiveness in reducing cell viability at certain concentrations.

- Molecular Docking Studies : Computational studies suggest that this compound could effectively bind to target proteins involved in disease pathways, although empirical validation is required.

Case Study 1: Anticancer Activity

A study investigating sulfonamide derivatives reported that compounds with similar structures exhibited IC50 values ranging from 42 µM to 100 µM against MCF-7 breast cancer cells. This suggests that this compound could possess comparable anticancer properties worth exploring further.

Case Study 2: Antimicrobial Efficacy

Research on related sulfonamides has indicated effectiveness against Gram-positive bacteria. While specific data on this compound is lacking, the structural similarities suggest potential antimicrobial activity that warrants additional investigation.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Covalent bond formation |

| Related Sulfonamide Derivative A | Yes | 42 | Enzyme inhibition |

| Related Sulfonamide Derivative B | Yes | 68 | DNA biosynthesis inhibition |

属性

IUPAC Name |

2-bromo-4-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXDXOWAAJJLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698484 | |

| Record name | 2-Bromo-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16368-43-7 | |

| Record name | 2-Bromo-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。